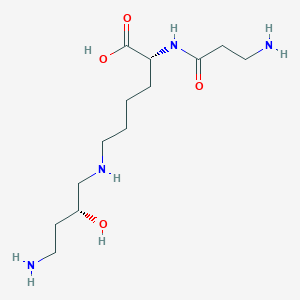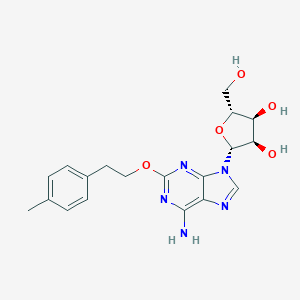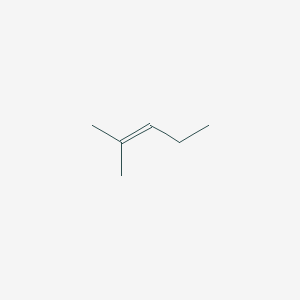
Allylidene diacetate
Overview
Description
Allylidene diacetate, also known as 3,3-Diacetoxypropene or Diacetoxypropene, is a chemical compound with the molecular formula C7H10O4 . It has a molecular weight of 158.15 g/mol . It is known to be a fungicide useful for the control of pea root rot and effective against Phytophthora palmivora . It may also be useful in the formation of a vitamin C conjugate of acrolein .
Molecular Structure Analysis
The IUPAC name for Allylidene diacetate is 1-acetyloxyprop-2-enyl acetate . The InChI representation is InChI=1S/C7H10O4/c1-4-7(10-5(2)8)11-6(3)9/h4,7H,1H2,2-3H3 . The Canonical SMILES representation is CC(=O)OC(C=C)OC(=O)C .Physical And Chemical Properties Analysis
The physical and chemical properties of Allylidene diacetate include a molecular weight of 158.15 g/mol and a XLogP3-AA value of 0.8 . The Hydrogen Bond Donor Count is 0 .Scientific Research Applications
Preparation of New Random Copolymers
Allylidene diacetate has been used in the preparation of new random copolymers containing protected aldehyde groups. This was achieved by radical copolymerization of N-methyl-N-vinylacetamide with allylidene diacetate . The copolymers are promising for use as polymer carriers of biologically active compounds .
Synthesis of Schiff Bases
Allylidene diacetate has been used in the synthesis of new allylidene amino phenol-containing Schiff bases. Schiff bases are organic compounds that are highly used as pigments and dyes, intermediates in organic synthesis, catalysts, and polymer stabilizers . They also exhibit a wide range of biological activities, including antifungal, antiviral, antimalarial, antibacterial, anti-inflammatory, antiproliferative, and antipyretic properties .
Formation of Metal Complexes
Schiff bases synthesized from allylidene diacetate have been used in the formation of metal complexes. These complexes play a central role in the development of coordination chemistry .
Copolymerization with Vinylpyrrolidone
Allylidene diacetate has been studied in the copolymerization with vinylpyrrolidone in the presence of azoisobutyrodinitrile . The copolymerization constants were calculated for vinyl pyrrolidone and allylidene diacetate, and the specific activity and polarity for allylidene diacetate .
Safety and Hazards
Allylidene diacetate is known to cause severe skin burns and eye damage . It may cause an allergic skin reaction . It is fatal if inhaled and may cause respiratory irritation .
Relevant Papers Several papers discuss Allylidene diacetate. One paper discusses the benzoyl peroxide-initiated polymerization of Allylidene diacetate . Another paper discusses the copolymerization of Allylidene diacetate with vinyl acetate .
Mechanism of Action
Target of Action
Allylidene diacetate is primarily used as a fungicide, with its main targets being fungi that cause diseases such as pea root rot and Phytophthora palmivora . These fungi are harmful to plants, causing significant damage and crop loss. Allylidene diacetate acts on these fungi, inhibiting their growth and spread.
Mode of Action
It is known that the compound interacts with the fungi, disrupting their normal functions and preventing their proliferation
Biochemical Pathways
This disruption of normal biochemical processes leads to the death or inhibition of the fungi, preventing them from causing disease .
Result of Action
The primary result of Allylidene diacetate’s action is the control of fungal diseases such as pea root rot and Phytophthora palmivora . By inhibiting the growth and spread of these fungi, the compound helps to prevent the damage and crop loss that these diseases can cause.
properties
IUPAC Name |
1-acetyloxyprop-2-enyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-4-7(10-5(2)8)11-6(3)9/h4,7H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXECTBGVEUDNSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C=C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041450 | |
| Record name | 2-Propene-1,1-diol diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allylidene diacetate | |
CAS RN |
869-29-4 | |
| Record name | 2-Propene-1,1-diol, 1,1-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Diacetoxypropene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000869294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allylidene diacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45020 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Allylidene diacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7632 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propene-1,1-diol diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allylidene di(acetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-DIACETOXYPROPENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VDZ4FX754 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



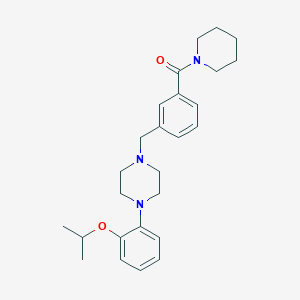

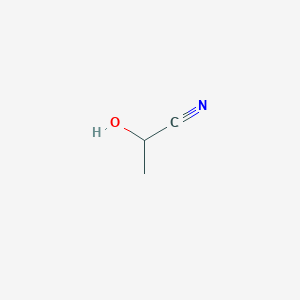
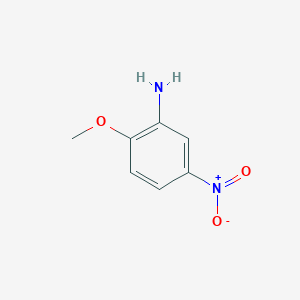
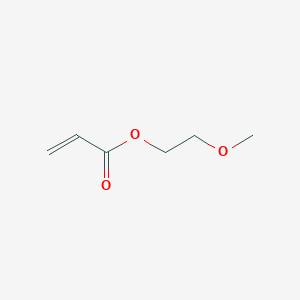
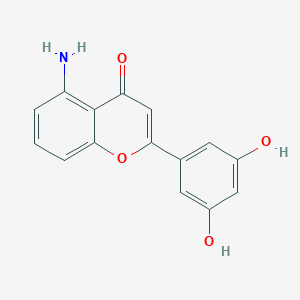
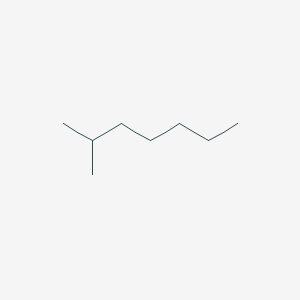
![[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate](/img/structure/B165364.png)
